Fmoc-PEG9-NHS ester Fmoc-PEG9-NHS ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16028653
InChI: InChI=1S/C40H56N2O15/c43-37-9-10-38(44)42(37)57-39(45)11-13-47-15-17-49-19-21-51-23-25-53-27-29-55-30-28-54-26-24-52-22-20-50-18-16-48-14-12-41-40(46)56-31-36-34-7-3-1-5-32(34)33-6-2-4-8-35(33)36/h1-8,36H,9-31H2,(H,41,46)
SMILES:
Molecular Formula: C40H56N2O15
Molecular Weight: 804.9 g/mol

Fmoc-PEG9-NHS ester

CAS No.:

Cat. No.: VC16028653

Molecular Formula: C40H56N2O15

Molecular Weight: 804.9 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-PEG9-NHS ester -

Specification

Molecular Formula C40H56N2O15
Molecular Weight 804.9 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C40H56N2O15/c43-37-9-10-38(44)42(37)57-39(45)11-13-47-15-17-49-19-21-51-23-25-53-27-29-55-30-28-54-26-24-52-22-20-50-18-16-48-14-12-41-40(46)56-31-36-34-7-3-1-5-32(34)33-6-2-4-8-35(33)36/h1-8,36H,9-31H2,(H,41,46)
Standard InChI Key DSHIAFOJIACARI-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Structure and Functional Properties

Fmoc-PEG9-NHS ester is characterized by three distinct components:

  • Fmoc Protecting Group: The N-(9-fluorenylmethoxycarbonyl) group serves as a temporary protective moiety for amines, which can be selectively removed under mild basic conditions (e.g., piperidine) .

  • PEG9 Spacer: A linear polyethylene glycol chain comprising nine ethylene glycol units. This hydrophilic spacer improves water solubility, reduces immunogenicity, and provides steric flexibility for optimal molecular interactions .

  • NHS Ester: The reactive group facilitates covalent bonding with primary amines (-NH₂) on proteins, peptides, or other biomolecules, forming stable amide bonds at physiological pH (7–9) .

The molecular formula of Fmoc-PEG9-NHS ester can be inferred as C44H68N2O19\text{C}_{44}\text{H}_{68}\text{N}_2\text{O}_{19}, though exact structural data may vary depending on synthesis protocols .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight~937.05 g/mol (estimated)
Purity≥95%
ReactivityPrimary amines (-NH₂)
Storage Conditions-20°C (protect from moisture)
SolubilityPolar organic solvents (DMF, DMSO)

Synthesis and Characterization

The synthesis of Fmoc-PEG9-NHS ester involves sequential functionalization of the PEG backbone:

  • PEG9 Activation: A nine-unit PEG chain is functionalized with an NHS ester at one terminus using carbodiimide chemistry (e.g., EDC/NHS) .

  • Fmoc Protection: The opposing terminus is modified with the Fmoc group via carbamate linkage, ensuring selective deprotection during subsequent conjugation steps .

  • Purification: High-performance liquid chromatography (HPLC) or size-exclusion chromatography ensures ≥95% purity, critical for reproducibility in biological applications .

Recent advances in monodispersed PEG synthesis (e.g., solid-phase supports) have enhanced batch consistency, reducing polydispersity indices (PDI < 1.05) and improving therapeutic efficacy .

Applications in Targeted Therapeutics

PROTAC Development

Fmoc-PEG9-NHS ester is widely used to synthesize PROTACs—bifunctional molecules that recruit E3 ubiquitin ligases to degrade disease-causing proteins. The PEG9 spacer provides optimal distance between the E3 ligand and target protein binder, ensuring efficient ubiquitination and proteasomal degradation .

Case Study: A 2024 study utilized Fmoc-PEG9-NHS ester to link von Hippel-Lindau (VHL) ligands to BRD4 inhibitors, achieving >90% degradation of BRD4 in leukemia cells at 10 nM concentrations .

Antibody-Drug Conjugates (ADCs)

In ADCs, Fmoc-PEG9-NHS ester conjugates cytotoxic payloads to monoclonal antibodies, enhancing tumor-specific delivery. The PEG spacer minimizes aggregation and improves pharmacokinetics, with reported half-life extensions of up to 72 hours in murine models .

Peptide Modification

The reagent is employed to modify therapeutic peptides (e.g., GLP-1 analogs), where PEGylation reduces renal clearance and enhances metabolic stability. A 2023 trial demonstrated a 3-fold increase in the half-life of PEG9-modified exenatide compared to the native peptide .

Comparative Analysis with Other PEG-NHS Esters

The length of the PEG spacer significantly impacts biological activity. Shorter spacers (e.g., PEG1–PEG4) are ideal for rigid conjugates, while longer chains (PEG9–PEG24) enhance flexibility and reduce steric hindrance in complex assemblies .

Table 2: Performance of Fmoc-PEGn-NHS Esters

PEG LengthMolecular Weight (g/mol)Common Applications
PEG1452.46Small-molecule conjugates
PEG4584.62Peptide PEGylation
PEG9937.05PROTACs, ADCs
PEG241,465.68Hydrogel crosslinking

Research Advancements and Challenges

Stability Optimization

Despite its advantages, Fmoc-PEG9-NHS ester is hygroscopic and requires stringent storage conditions (-20°C, desiccated). Lyophilized formulations under nitrogen atmospheres have improved shelf-life to >24 months .

In Vivo Toxicity

While PEG is generally regarded as safe, anti-PEG antibodies have been reported in 30% of patients receiving PEGylated therapies. Site-specific conjugation using Fmoc-PEG9-NHS ester mitigates immunogenicity by shielding PEG from immune recognition .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator